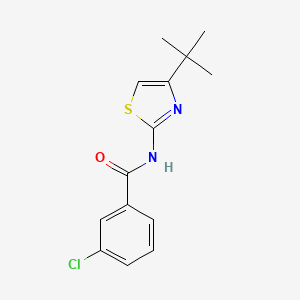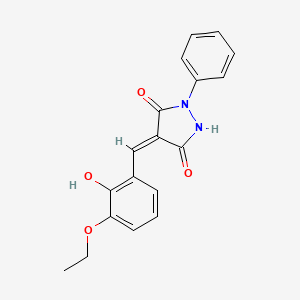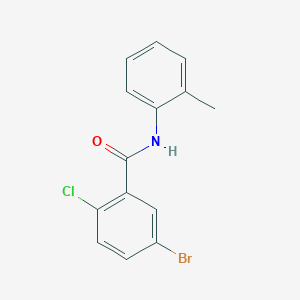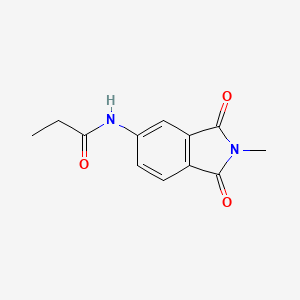
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, also known as BTB06584, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, microbial growth, and cancer cell proliferation. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess several biochemical and physiological effects, including the inhibition of inflammatory mediators, the inhibition of microbial growth, and the induction of apoptosis in cancer cells. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent anti-inflammatory, antimicrobial, and anticancer properties, and its ability to induce apoptosis in cancer cells. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, including the optimization of its synthesis method to yield higher purity and higher yield, the investigation of its potential therapeutic applications in animal models and clinical trials, the elucidation of its mechanism of action, and the development of analogs with improved pharmacological properties. In addition, the potential use of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide as a tool compound for studying the role of inflammation, microbial growth, and cancer cell proliferation in disease pathogenesis should be explored.
Métodos De Síntesis
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butyl-2-bromoacetic acid, which is then reacted with thiosemicarbazide to yield the corresponding thiazole intermediate. This intermediate is then coupled with 3-chlorobenzoyl chloride to yield the final product, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGDRLXXKRYNSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)



![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)


![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)